Cas no 109757-55-3 (3-(3-Bromophenyl)-3-methylbutan-2-one)
3-(3-Bromophenyl)-3-methylbutan-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-(3-Bromophenyl)-3-methylbutan-2-one
- 2-Butanone, 3-(3-bromophenyl)-3-methyl-
- 109757-55-3
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- Inchi: 1S/C11H13BrO/c1-8(13)11(2,3)9-5-4-6-10(12)7-9/h4-7H,1-3H3
- InChI Key: DYTZLYOWSOWOLX-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C(C(C)=O)(C)C
Computed Properties
- Exact Mass: 240.01498g/mol
- Monoisotopic Mass: 240.01498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 17.1Ų
3-(3-Bromophenyl)-3-methylbutan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019122303-1g |
3-(3-Bromophenyl)-3-methylbutan-2-one |
109757-55-3 | 95% | 1g |
$451.54 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756972-1g |
3-(3-Bromophenyl)-3-methylbutan-2-one |
109757-55-3 | 98% | 1g |
¥4347.00 | 2024-08-09 |
3-(3-Bromophenyl)-3-methylbutan-2-one Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 3-(3-Bromophenyl)-3-methylbutan-2-one
Introduction to 3-(3-Bromophenyl)-3-methylbutan-2-one (CAS No. 109757-55-3) in Modern Chemical Research
3-(3-Bromophenyl)-3-methylbutan-2-one, identified by the chemical identifier CAS No. 109757-55-3, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a brominated aromatic ring and a ketone functional group, has garnered attention due to its versatile applications in the development of novel chemical entities. The structural motif of 3-(3-Bromophenyl)-3-methylbutan-2-one makes it a valuable intermediate in synthetic pathways, particularly in the construction of more complex molecules.
The compound’s unique structural features—specifically the presence of a bromine substituent on the phenyl ring and a methyl group adjacent to the ketone—endow it with distinct reactivity patterns. These characteristics are particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many pharmacologically active agents. The bromine atom serves as an excellent handle for further functionalization via palladium-catalyzed reactions, enabling chemists to introduce diverse substituents with high precision.
In recent years, 3-(3-Bromophenyl)-3-methylbutan-2-one has been explored in the context of drug discovery initiatives aimed at identifying novel therapeutic targets. Its scaffold is reminiscent of several known bioactive molecules, suggesting potential utility in medicinal chemistry campaigns. For instance, derivatives of this compound have been investigated for their pharmacological properties, including antimicrobial and anti-inflammatory effects. The bromine atom’s ability to participate in metal-catalyzed transformations has facilitated the synthesis of analogs with modified biological activities, underscoring its importance as a building block.
The compound’s role extends beyond pharmaceutical applications; it is also utilized in materials science, particularly in the synthesis of liquid crystals and organic semiconductors. The rigid aromatic system combined with the ketone group contributes to its ability to self-assemble into ordered structures, making it relevant for developing advanced materials with tailored electronic properties. Researchers have leveraged CAS No. 109757-55-3 to create polymers and thin films that exhibit desirable optical and electronic characteristics.
Advances in synthetic methodologies have further enhanced the utility of 3-(3-Bromophenyl)-3-methylbutan-2-one. Modern catalytic systems, including transition-metal complexes and organocatalysts, have enabled more efficient and selective transformations of this intermediate. For example, recent studies highlight its use in asymmetric synthesis, where chiral auxiliaries or catalysts have been employed to generate enantiomerically enriched derivatives. Such developments are crucial for producing enantiopure compounds, which are often required for pharmaceutical applications due to their distinct biological activities.
The integration of computational chemistry has also played a pivotal role in understanding the reactivity and properties of CAS No. 109757-55-3. Molecular modeling studies have provided insights into its interaction with biological targets, aiding in the rational design of more effective drug candidates. These computational approaches complement experimental efforts by predicting reaction outcomes and optimizing synthetic routes before costly laboratory trials.
Moreover, the environmental impact of chemical processes has prompted investigations into greener alternatives for synthesizing 3-(3-Bromophenyl)-3-methylbutan-2-one. Researchers are exploring solvent-free reactions, microwave-assisted synthesis, and biocatalytic methods to minimize waste and energy consumption. Such sustainable practices align with global efforts to promote eco-friendly chemistry while maintaining high yields and purity standards.
In conclusion, 3-(3-Bromophenyl)-3-methylbutan-2-one (CAS No. 109757-55-3) remains a cornerstone compound in synthetic chemistry due to its structural versatility and reactivity profile. Its applications span multiple disciplines, from pharmaceuticals to advanced materials, underscoring its broad utility. As research continues to evolve, new methodologies and applications will undoubtedly emerge, further solidifying its importance in modern chemical science.
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